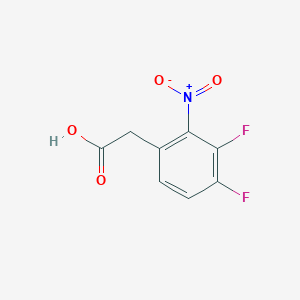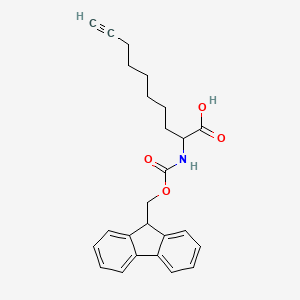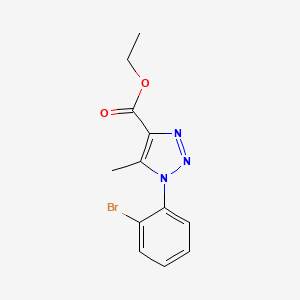
2-(3,4-Difluoro-2-nitrophenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-Difluoro-2-nitrophenyl)acetic acid is an organic compound with the molecular formula C8H5F2NO4 It is a derivative of phenylacetic acid, containing both fluorine and nitro functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Difluoro-2-nitrophenyl)acetic acid typically involves the nitration of a fluorinated phenylacetic acid derivative. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process requires careful control of temperature and reaction time to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-purity compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,4-Difluoro-2-nitrophenyl)acetic acid undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, or other metal catalysts.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of 2-(3,4-Difluoro-2-aminophenyl)acetic acid.
Substitution: Formation of various substituted phenylacetic acid derivatives.
Oxidation: Formation of oxidized phenylacetic acid derivatives.
Applications De Recherche Scientifique
2-(3,4-Difluoro-2-nitrophenyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(3,4-Difluoro-2-nitrophenyl)acetic acid involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the fluorine atoms influence the compound’s reactivity and stability. These interactions can affect biological pathways and molecular processes, making the compound of interest in medicinal chemistry and biochemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4,5-Difluoro-2-nitrophenyl)acetic acid
- 2-(2-Nitrophenyl)acetic acid
- 2,2-Difluoro-2-(4-nitrophenyl)acetic acid
Uniqueness
2-(3,4-Difluoro-2-nitrophenyl)acetic acid is unique due to the specific positioning of the fluorine and nitro groups on the phenyl ring
Propriétés
Formule moléculaire |
C8H5F2NO4 |
|---|---|
Poids moléculaire |
217.13 g/mol |
Nom IUPAC |
2-(3,4-difluoro-2-nitrophenyl)acetic acid |
InChI |
InChI=1S/C8H5F2NO4/c9-5-2-1-4(3-6(12)13)8(7(5)10)11(14)15/h1-2H,3H2,(H,12,13) |
Clé InChI |
OWMOQTWPRMCIOS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1CC(=O)O)[N+](=O)[O-])F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Chloro-1-ethyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B14089275.png)
![2-(4-phenylpiperazin-1-yl)-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}pyrimidin-4(3H)-one](/img/structure/B14089291.png)
![N-{4-[benzyl(methyl)sulfamoyl]phenyl}-5-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14089294.png)

![1-(naphthalen-2-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B14089305.png)


![2-(2-Hydroxyethyl)-1-[4-(pentyloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089310.png)
![3-(3,4-dichlorobenzyl)-8-(4-methoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14089313.png)


![L-Tyrosine, O-(1,1-dimethylethyl)-N-[(phenylmethoxy)carbonyl]-, 1,1-dimethylethyl ester](/img/structure/B14089331.png)

